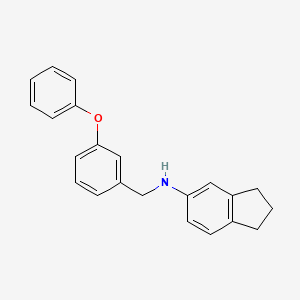![molecular formula C25H16N4O2 B5059111 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring, a chromene ring, and an imidazole ring. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound may exhibit fluorescence properties due to its ability to absorb and emit light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one have been extensively studied. It has been reported to exhibit cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. Furthermore, this compound has been shown to exhibit fluorescence properties, which may have potential applications in the field of optoelectronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one. One of the future directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, the potential toxicity of this compound should be investigated to ensure its safety for use in lab experiments. Finally, the potential applications of this compound in the field of optoelectronics should be further explored.
Métodos De Síntesis
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one has been reported using different methods. One of the commonly used methods is the reaction of 2-aminobenzophenone, 4-phenyl-3-buten-2-one, and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate in ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been studied for its potential applications in the field of optoelectronics due to its fluorescence properties.
Propiedades
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2/c30-25-23-22(18-13-7-8-14-20(18)31-25)26-24(27-23)19-15-29(17-11-5-2-6-12-17)28-21(19)16-9-3-1-4-10-16/h1-15H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFWNRJFSPPHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=C(N3)C(=O)OC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5059050.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)
methyl]thio}-1-pyrrolidinyl)benzoate](/img/structure/B5059069.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5059077.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)


